

Application Notes and Protocols: 3'-NH₂-CTP in Next-Generation Sequencing

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Compound of Interest

Compound Name: 3'-NH₂-CTP

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Introduction

The precise analysis of RNA transcripts, including their 3'-termini, is crucial for understanding gene regulation, RNA processing, and the development of RNA-based therapeutics. Next-Generation Sequencing (NGS) has become an indispensable tool for transcriptome-wide studies. This document details a novel application of 3'-amino-CTP (**3'-NH₂-CTP**), a cytidine triphosphate analog with a terminal amino group at the 3' position of the ribose, in a specialized NGS workflow for the targeted sequencing of RNA 3'-ends.

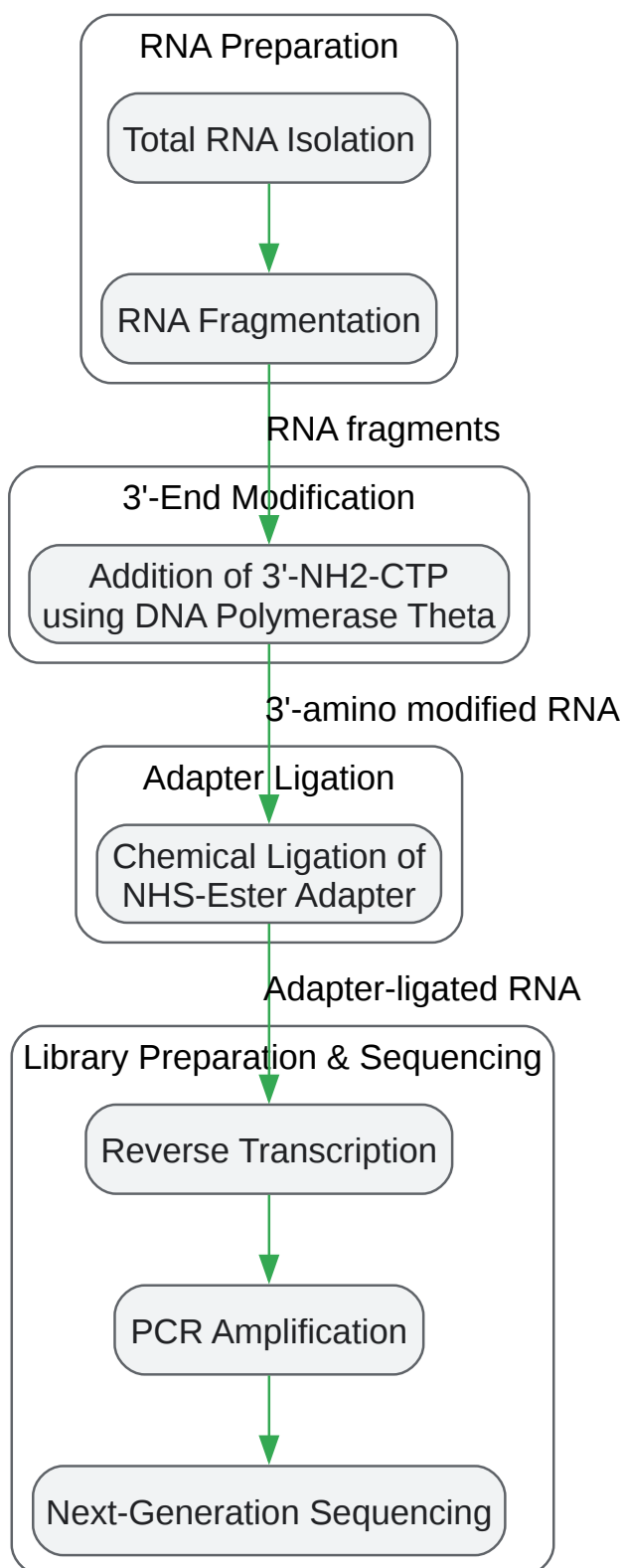
The presence of the 3'-amino group allows for specific enzymatic incorporation and subsequent chemical ligation, providing a unique method for adapter attachment in RNA sequencing library preparation. This approach offers potential advantages in reducing ligation bias and enabling the specific capture of certain RNA species. The protocols outlined below are based on the enzymatic properties of DNA polymerase theta (Polθ), which has been shown to efficiently add nucleotides to the 3'-terminus of RNA.^{[1][2][3]}

Principle of the Method

This protocol leverages the terminal transferase activity of DNA polymerase theta (Polθ) to add a single **3'-NH₂-CTP** to the 3'-end of RNA fragments. The introduced 3'-amino group then serves as a reactive handle for the specific and efficient ligation of a sequencing adapter containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester. This

"click chemistry-style" ligation circumvents the often-inefficient and biased enzymatic ligation steps in standard RNA-Seq library preparation. The resulting adapter-ligated RNA can then be reverse transcribed and amplified for sequencing.

Diagram of the Experimental Workflow



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Caption: Workflow for 3'-End RNA sequencing using **3'-NH2-CTP**.

Experimental Protocols

Protocol 1: 3'-Amino Tailing of RNA using DNA Polymerase Theta

This protocol describes the addition of a single **3'-NH₂-CTP** to the 3'-terminus of RNA fragments.

Materials:

- Fragmented RNA (10-100 ng)
- Recombinant human DNA polymerase theta (Polθ)
- 5X Polθ reaction buffer
- **3'-NH₂-CTP** solution (10 mM)
- RNase Inhibitor
- Nuclease-free water

Procedure:

- On ice, prepare the following reaction mixture in a nuclease-free microcentrifuge tube:

Component	Volume (μL)	Final Concentration
Fragmented RNA	X	10-100 ng
5X Polθ Reaction Buffer	4	1X
3'-NH ₂ -CTP (10 mM)	1	500 μM
RNase Inhibitor	1	20 units
DNA Polymerase Theta	1	100 nM

| Nuclease-free water | Up to 20 ||

- Mix gently by pipetting and centrifuge briefly.
- Incubate the reaction at 37°C for 30 minutes.
- To terminate the reaction, add 2 µL of 0.5 M EDTA.
- Proceed immediately to RNA purification to remove unincorporated nucleotides and enzyme.

Protocol 2: Chemical Ligation of NHS-Ester Modified Adapter

This protocol details the ligation of a 5'-NHS-ester modified sequencing adapter to the 3'-amino-terminated RNA.

Materials:

- 3'-amino-tailed RNA from Protocol 1
- 5'-NHS-ester modified sequencing adapter (100 µM)
- Ligation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
- Nuclease-free water

Procedure:

- Resuspend the purified 3'-amino-tailed RNA in 10 µL of Ligation Buffer.
- Add 2 µL of the 5'-NHS-ester modified sequencing adapter.
- Mix gently and incubate at room temperature for 2 hours.
- Proceed to RNA purification to remove unligated adapters.

Protocol 3: Library Preparation for Next-Generation Sequencing

This protocol outlines the steps for reverse transcription and PCR amplification of the adapter-ligated RNA.

Materials:

- Adapter-ligated RNA from Protocol 2
- Reverse Transcription Primer (complementary to the ligated adapter)
- Reverse Transcriptase and buffer
- dNTPs
- PCR Master Mix
- Forward and Reverse PCR primers (compatible with sequencing platform)
- Nuclease-free water

Procedure:

- Reverse Transcription:
 - To the purified adapter-ligated RNA, add 1 μ L of the Reverse Transcription Primer (10 μ M) and nuclease-free water to a final volume of 12 μ L.
 - Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
 - Add 4 μ L of 5X Reverse Transcription Buffer, 2 μ L of 10 mM dNTPs, 1 μ L of RNase Inhibitor, and 1 μ L of Reverse Transcriptase.
 - Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.
- PCR Amplification:
 - Prepare the PCR reaction mix:

Component	Volume (μL)
cDNA from RT step	5
2X PCR Master Mix	25
Forward Primer (10 μM)	2.5
Reverse Primer (10 μM)	2.5

| Nuclease-free water | 15 |

- Perform PCR with the following cycling conditions:
 - Initial denaturation: 98°C for 30 seconds
 - 12-15 cycles of:
 - 98°C for 10 seconds
 - 65°C for 30 seconds
 - 72°C for 30 seconds
 - Final extension: 72°C for 5 minutes
- Purify the PCR product to remove primers and dNTPs. The library is now ready for quantification and sequencing.

Quantitative Data Summary

The following tables present representative data from experiments utilizing the **3'-NH2-CTP** based RNA sequencing protocol.

Table 1: Efficiency of **3'-NH2-CTP** Tailing Reaction

Input RNA Amount (ng)	Enzyme	Incubation Time (min)	Tailing Efficiency (%)*
10	Polθ	30	85
50	Polθ	30	92
100	Polθ	30	95
50	TdT	30	<10

*Tailing efficiency was determined by gel shift assay with a fluorescently labeled RNA oligonucleotide.

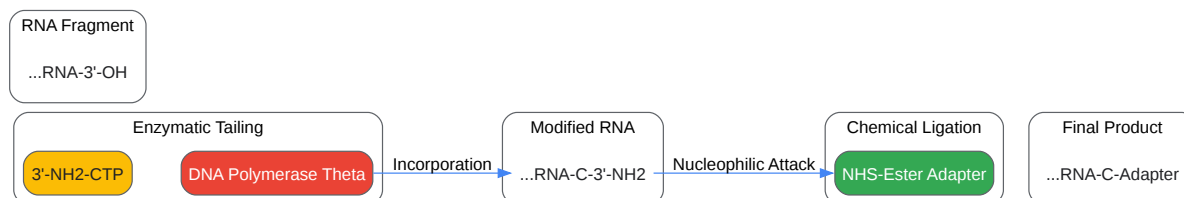
Table 2: Comparison of Ligation Methods

Ligation Method	Input RNA	Adapter Concentration (μM)	Ligation Efficiency (%)**
3'-NH ₂ + NHS-Ester	3'-amino-tailed RNA	10	88
T4 RNA Ligase 1	3'-OH RNA	10	65

**Ligation efficiency was quantified by qPCR targeting the ligated adapter sequence.

Signaling Pathways and Logical Relationships

Mechanism of 3'-Amino Tailing and Ligation



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Caption: Enzymatic incorporation of **3'-NH₂-CTP** and subsequent chemical ligation.

Conclusion

The use of **3'-NH₂-CTP** in combination with DNA polymerase theta offers a promising and efficient method for the preparation of RNA sequencing libraries specifically targeting the 3'-ends of transcripts. This approach has the potential to overcome some of the limitations of traditional enzymatic ligation methods, leading to improved library complexity and reduced bias. The protocols provided herein serve as a guide for researchers interested in exploring this novel application in their transcriptomic studies. Further optimization may be required depending on the specific RNA input and sequencing platform.

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References

- 1. Modification of 3' Terminal Ends of DNA and RNA Using DNA Polymerase θ Terminal Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step enzymatic modification of RNA 3' termini using polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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